4-(Dimethylamino)-4-phenylbutanoic acid hydrochloride
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Overview
Description
4-(Dimethylamino)butyric acid hydrochloride, also known as 4-(dimethylamino)butanoic acid hydrochloride, is commonly used in solution-phase peptide synthesis .
Synthesis Analysis
A general synthesis method for similar compounds involves the reaction of γ-Aminobutyric acid with formaldehyde and formic acid .Molecular Structure Analysis
The molecular structure of similar compounds consists of a benzene ring substituted with amino and carboxyl groups .Chemical Reactions Analysis
In the case of 4-Dimethylaminopyridine, it reacts with acetic anhydride to form an ion pair of acetate and the acetylpyridinium ion .Physical And Chemical Properties Analysis
4-(Dimethylamino)butyric acid hydrochloride is a white granular crystalline powder . It is used as a pharmaceutical intermediate .Scientific Research Applications
- Notes : The compound is hygroscopic, so it should be protected from humidity and stored under dry inert gas .
- Applications :
Pharmaceutical Intermediates
Catalyst in Organic Synthesis
Synthesis of Isoxazolone Derivatives
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
4-(dimethylamino)-4-phenylbutanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2.ClH/c1-13(2)11(8-9-12(14)15)10-6-4-3-5-7-10;/h3-7,11H,8-9H2,1-2H3,(H,14,15);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWISTSDSIVWZFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CCC(=O)O)C1=CC=CC=C1.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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